molecular formula C24H27N3O7 B14208405 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine CAS No. 830321-65-8

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine

Cat. No.: B14208405
CAS No.: 830321-65-8
M. Wt: 469.5 g/mol
InChI Key: MOIOBMXRMRNLSY-QTCYRWPVSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine is a synthetic peptide derivative. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound is composed of three amino acids: L-alanine, L-threonine, and glycine, linked together in a specific sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine typically involves the following steps:

    Fmoc Protection: The amino group of L-alanine is protected using the Fmoc group.

    Coupling Reactions: The protected L-alanine is then coupled with L-threonine and glycine using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Bases like piperidine or acids like trifluoroacetic acid (TFA) are used for deprotection and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while reduction of the carbonyl groups can produce a reduced peptide backbone.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel materials and as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The Fmoc group can also influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-threonine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-glycine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids and the presence of the Fmoc protecting group. This combination allows for precise control over its chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

830321-65-8

Molecular Formula

C24H27N3O7

Molecular Weight

469.5 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C24H27N3O7/c1-13(22(31)27-21(14(2)28)23(32)25-11-20(29)30)26-24(33)34-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19,21,28H,11-12H2,1-2H3,(H,25,32)(H,26,33)(H,27,31)(H,29,30)/t13-,14+,21-/m0/s1

InChI Key

MOIOBMXRMRNLSY-QTCYRWPVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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